molecular formula C₁₀H₁₀D₆NO₆PS B147054 Famoxon CAS No. 960-25-8

Famoxon

Cat. No.: B147054
CAS No.: 960-25-8
M. Wt: 309.28 g/mol
InChI Key: SGSHKKZZKAZVCW-UHFFFAOYSA-N
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Description

Famoxon, also known as 4-(Dimethylsulfamoyl)phenyl dimethyl phosphate, is an organophosphorus compound with the molecular formula C10H16NO6PS. It is a derivative of famphur, an organophosphate insecticide, and is known for its potent biological activity. This compound is primarily used in agricultural settings as a pesticide due to its effectiveness in controlling a wide range of pests.

Preparation Methods

Synthetic Routes and Reaction Conditions: Famoxon can be synthesized through the reaction of 4-(dimethylsulfamoyl)phenol with dimethyl chlorophosphate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same reactants and catalysts as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Famoxon undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-(dimethylsulfamoyl)phenol and dimethyl phosphate.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethyl phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: 4-(Dimethylsulfamoyl)phenol and dimethyl phosphate.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted phenyl phosphates with different nucleophiles.

Scientific Research Applications

Famoxon has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds and their interactions with various reagents.

    Biology: Investigated for its effects on biological systems, particularly its mechanism of action as an insecticide.

    Medicine: Explored for potential therapeutic applications, including its use as a lead compound for developing new drugs.

    Industry: Utilized in the development of new pesticides and agrochemicals due to its potent biological activity.

Mechanism of Action

Famoxon exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets of this compound include the active site of acetylcholinesterase, where it forms a covalent bond, rendering the enzyme inactive.

Comparison with Similar Compounds

Famoxon is similar to other organophosphorus compounds such as:

    Malathion: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.

    Parathion: A highly toxic organophosphate insecticide with a similar mode of action but higher toxicity.

    Chlorpyrifos: An organophosphate insecticide with a broader spectrum of activity and different chemical structure.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dimethylsulfamoyl group provides additional stability and selectivity compared to other organophosphates.

Properties

IUPAC Name

[4-(dimethylsulfamoyl)phenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO6PS/c1-11(2)19(13,14)10-7-5-9(6-8-10)17-18(12,15-3)16-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHKKZZKAZVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041967
Record name Famphur O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960-25-8
Record name Famphur oxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Famoxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Famphur O-analog
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAMOXON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880AQ78083
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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